molecular formula C12H18O2 B8313670 5-Ethoxyadamantan-2-one

5-Ethoxyadamantan-2-one

Cat. No. B8313670
M. Wt: 194.27 g/mol
InChI Key: ODIVKMLJUQLBRE-UHFFFAOYSA-N
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Patent
US07985759B2

Procedure details

To a suspension of NaH (60% dispersed in nujol, 0.96 g, 24 mmol) in THF (40 mL) cooled to ice bath temperature was added hydroxyadamantanone (3.32 g, 20 mmol) dissolved in THF (40 mL) via a syringe over a period of 15 minutes. The reaction mixture was stirred for 30 min then n-Bu4NI (0.74 g, 2 mmol) and ethyl bromide (1.6 mL, 22 mmol) were added. The reaction mixture was warmed to room temperature and stirred for 16 h. After cooling the reaction mixture to 0° C., the excess NaH was quenched by adding sat. aq. NH4Cl solution. The two layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, and the solvent was evaporated under reduced pressure to obtain a crude reaction mass, which was purified by column chromatography to yield 5-ethoxyadamantan-2-one (3.0 g) in 77% yield. m/z (M+1) 195; 1H NMR (CDCl3) 300 MHz δ 3.47 (q, J=7.0 Hz, 2H), 2.67-2.60 (m, 2H), 2.38-2.30 (m, 1H), 2.13-1.78 (m, 10H), 1.17 (t, J=7.0 Hz, 3H).
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
hydroxyadamantanone
Quantity
3.32 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
0.74 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O[C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[C:5]1=[O:14])[CH2:11]2.C(Br)C.C1C[O:21][CH2:20][CH2:19]1>[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH2:20]([O:21][C:10]12[CH2:12][CH:6]3[CH2:7][CH:8]([CH2:13][CH:4]([C:5]3=[O:14])[CH2:11]1)[CH2:9]2)[CH3:19] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
hydroxyadamantanone
Quantity
3.32 g
Type
reactant
Smiles
OC12C(C3CC(CC(C1)C3)C2)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)Br
Name
Quantity
0.74 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ice bath temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
the excess NaH was quenched
ADDITION
Type
ADDITION
Details
by adding sat. aq. NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude
CUSTOM
Type
CUSTOM
Details
reaction mass, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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